2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide
Description
Properties
IUPAC Name |
2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c15-12-6-2-1-5-11(12)9-10-22(18,19)17-13-7-3-4-8-14(13)23(16,20)21/h1-10,17H,(H2,16,20,21)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVACPHKBWKVIP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=CC=C2S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide , also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antileishmanial properties, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be denoted as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H13ClN2O4S2
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives. The structure-activity relationship (SAR) indicates that modifications on the phenyl rings significantly influence antibacterial efficacy.
- Case Study: A study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed varying zones of inhibition (ZOI), with electron-donating groups enhancing activity. For instance, a derivative with a methoxy group exhibited a ZOI of 10 mm against E. coli, compared to 5 mm for a chloro-substituted derivative .
| Compound | ZOI against S. aureus (mm) | ZOI against E. coli (mm) |
|---|---|---|
| Control (Chloramphenicol) | 19 | 22 |
| Test Compound A (Methoxy) | 10 | 10 |
| Test Compound B (Chloro) | 5 | 5 |
Anticancer Activity
Sulfonamide derivatives have shown promise in anticancer applications. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study: In vitro testing on lung adenocarcinoma cells (A549) revealed that the compound inhibited cell proliferation with an IC50 value of approximately 16 μM. This effect was attributed to interference with cell cycle progression and induction of apoptosis .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 16 | Inhibition of AKT signaling pathway |
| MCF-7 (Breast Cancer) | 20 | Apoptosis induction |
Antileishmanial Activity
The compound's antileishmanial activity has also been explored, with promising results indicating its potential as a therapeutic agent against leishmaniasis.
- Case Study: A derivative of the compound demonstrated an IC50 value of 3.1 µM against Leishmania donovani, showing efficacy comparable to standard treatments like amphotericin B, which had an IC50 of 0.5 µM .
| Compound | IC50 Value (µM) | Comparison to Standard Treatment |
|---|---|---|
| Test Compound | 3.1 | Comparable to Amphotericin B (0.5) |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that substituents on the aromatic rings significantly affect biological activity. Electron-donating groups generally enhance antibacterial and anticancer activities, while electron-withdrawing groups may reduce efficacy.
Scientific Research Applications
The applications of 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide are primarily in medicinal chemistry because of its potential biological activity. It may serve as a lead compound for developing new antimicrobial agents or other therapeutics targeting specific diseases. Additionally, its unique structure could be explored in material science for developing novel polymers or catalysts.
Medicinal Chemistry
- Biological Activity The sulfonamide derivative, this compound, shows promise in medicinal chemistry due to its potential biological activities. The presence of the sulfonamide group indicates potential for various reactions that are essential for modifying the compound for diverse applications in both medicinal chemistry and materials science.
- Interaction Studies Interaction studies with this compound could explore its binding affinity to biological targets, such as enzymes or receptors involved in disease pathways. Studies of its pharmacokinetics and pharmacodynamics can give insights into its efficacy and safety profile as a therapeutic agent.
- Structural Similarity The uniqueness of this compound lies in its specific combination of functional groups and structural motifs that may confer distinct biological properties compared to other sulfonamide derivatives. This specificity could lead to unique interactions within biological systems, making it a valuable candidate for further research and development.
Material Science
- Novel Polymers and Catalysts The unique structure of this compound could be explored in material science for developing novel polymers or catalysts.
Structural Information
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide, enabling comparative analysis:
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide)
- Structural Features: Contains dual benzenesulfonamide groups connected via an iminomethyl linker. Unlike the target compound, MP-A08 lacks an ethenyl bridge but includes a 4-methylphenyl substituent.
- Key Differences : The absence of a halogen (e.g., chlorine) and the presence of methyl groups may reduce its polarity compared to the target compound.
- Relevance : Demonstrates that sulfonamide derivatives can target ATP-binding sites in enzymes like sphingosine kinase (SphK) .
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide
- Structural Features: Integrates a quinazolinone ring system with an ethenyl-sulfonamide group. The methoxyphenyl substituent contrasts with the 2-chlorophenyl group in the target compound.
Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol)
- Structural Features : Shares an (E)-ethenyl bridge but replaces sulfonamide with hydroxyl groups.
Enzyme Inhibition Profiles
| Compound | Target Enzyme | Activity Data | Reference |
|---|---|---|---|
| MP-A08 | SphK1/SphK2 | Ki = 27 μM (SphK1), 7 μM (SphK2) | |
| 4-[(E)-2-...sulfonamide | COX-2 | 47.1% inhibition at 20 μM | |
| Target Compound | Unknown | Not reported | - |
- MP-A08: Acts as a dual ATP-competitive inhibitor of sphingosine kinases, critical in lipid signaling. Its moderate Ki values suggest broad-spectrum but non-selective activity .
- COX-2 Inhibitor: The quinazolinone-sulfonamide hybrid shows moderate COX-2 inhibition, likely due to sulfonamide interactions with the enzyme’s active site .
- Target Compound: The 2-chlorophenyl group may enhance binding to hydrophobic enzyme pockets, while the sulfonamide could mimic endogenous substrates (e.g., p-aminobenzoic acid in dihydrofolate reductase).
Structure-Activity Relationships (SAR)
- Halogen Effects: The 2-chlorophenyl group in the target compound may improve metabolic stability and target affinity compared to non-halogenated analogs.
- Ethenyl Configuration : The (E)-configuration ensures optimal spatial alignment for target binding, as seen in COX-2 inhibitors .
- Sulfonamide Positioning : Ortho-substitution on the benzene ring (as in the target compound) may hinder rotational freedom, favoring enzyme interactions.
Pharmacological and Biochemical Considerations
Q & A
Basic: What are the recommended synthetic routes for preparing 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonylation Reaction : React benzenesulfonyl chloride with an appropriately substituted amine under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide core .
Ethenyl Group Introduction : Use a Heck coupling or Wittig reaction to introduce the (E)-2-(2-chlorophenyl)ethenyl moiety. Optimize reaction conditions (e.g., Pd catalysts, temperature) to ensure stereochemical control .
Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via HPLC (>95%) .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, NaOH, DCM | Form sulfonamide bond |
| Ethenyl Introduction | Pd(OAc)₂, PPh₃, DMF, 80°C | Stereoselective coupling |
| Purification | Silica gel chromatography (EtOAc/Hexane) | Isolate pure product |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- FT-IR : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and ethenyl (C=C stretch at ~1600 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.5 ppm) and ethenyl protons (δ 6.5–7.0 ppm, J = 16 Hz for E-isomer) .
- LC-MS : Verify molecular mass (theoretical [M+H]⁺ = 394.5) and purity (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
